N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine
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Description
“N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine” is a chemical compound with the molecular formula C17H26N2O2 and a molecular weight of 290.4 . It is also known as “4-[(3-Methylphenyl)methyl]-1-piperazinecarboxylic Acid-d8 1,1-Dimethylethyl Ester” and is used as an intermediate in the synthesis of Meclizine .
Synthesis Analysis
The synthesis of compounds like “N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine” often involves the use of the tert-butyloxycarbonyl (Boc) group for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile .Molecular Structure Analysis
The compound has a complexity of 343 and a topological polar surface area of 32.8Ų . It has 21 heavy atoms, 3 hydrogen bond acceptors, and 0 hydrogen bond donors . The compound is canonicalized and has 4 rotatable bonds .Chemical Reactions Analysis
Deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates can be achieved by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Physical And Chemical Properties Analysis
The compound has an XLogP3 of 2.8 . The exact mass and monoisotopic mass of the compound are both 290.199428076 . It does not have any defined atom stereocenters or defined bond stereocenters .Future Directions
properties
IUPAC Name |
tert-butyl 4-[(3-methylphenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14-6-5-7-15(12-14)13-18-8-10-19(11-9-18)16(20)21-17(2,3)4/h5-7,12H,8-11,13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBMUICSIFOYRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butoxycarbonyl 1-(3-Methylbenzyl)piperazine |
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